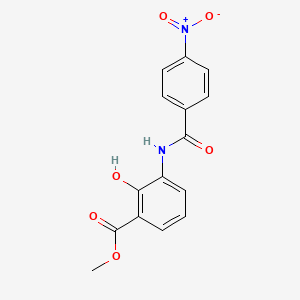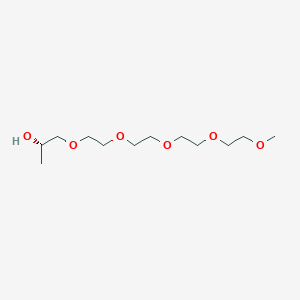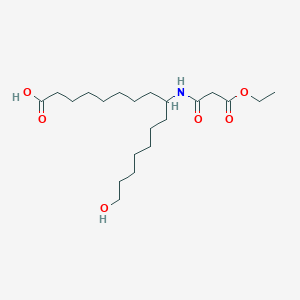![molecular formula C13H19NO3S B14198346 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 918870-67-4](/img/structure/B14198346.png)
3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide can be achieved through several steps:
Starting Material: The synthesis begins with 2-hydroxybenzene-1-sulfonamide.
Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 2-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Dimethylation: The amino group is then dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Vinylation: Finally, the ethenyl group is introduced via a Heck reaction using vinyl bromide and a palladium catalyst to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the sulfonamide group.
Substitution: Sodium hydride (NaH) and various alkyl halides for substitution reactions.
Major Products
Epoxide: this compound epoxide.
Diol: this compound diol.
Sulfinamide: 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfinamide.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with biological targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, leading to antimicrobial effects.
Pathways: The compound may interfere with folate synthesis pathways in microorganisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
918870-67-4 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
3-ethenyl-N,N-dimethyl-2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-6-11-8-7-9-12(13(11)17-10(2)3)18(15,16)14(4)5/h6-10H,1H2,2-5H3 |
InChI-Schlüssel |
BDBVXAYFTFREKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1S(=O)(=O)N(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



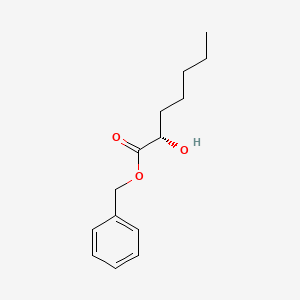


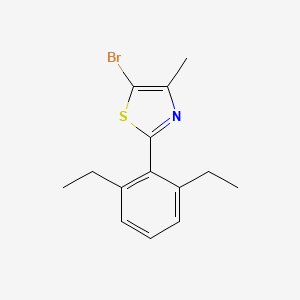
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
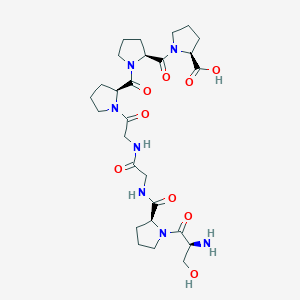
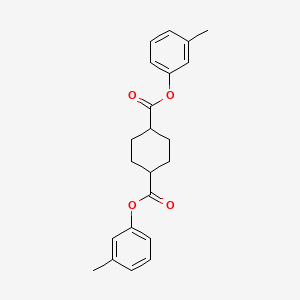
methanone](/img/structure/B14198310.png)


